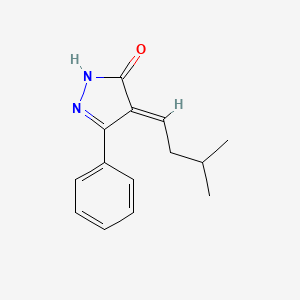

4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one

Beschreibung

Eigenschaften

Molekularformel |

C14H16N2O |

|---|---|

Molekulargewicht |

228.29 g/mol |

IUPAC-Name |

(4E)-4-(3-methylbutylidene)-3-phenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C14H16N2O/c1-10(2)8-9-12-13(15-16-14(12)17)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)/b12-9+ |

InChI-Schlüssel |

XOBCSQCBOJIOFZ-FMIVXFBMSA-N |

Isomerische SMILES |

CC(C)C/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)CC=C1C(=NNC1=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Condensation for 4-Alkylidene Formation

The target compound is synthesized by reacting 3-phenyl-1H-pyrazol-5(4H)-one with 3-methylbutanal (isovaleraldehyde) under basic or acidic conditions:

- Piperidine-Catalyzed Condensation :

A mixture of 3-phenyl-1H-pyrazol-5(4H)-one (1 mmol), 3-methylbutanal (1 mmol), and piperidine (catalytic) in dioxane or ethanol is refluxed for 4–6 hours. The reaction exploits the enolizable α-hydrogen of the pyrazolone, facilitating nucleophilic addition to the aldehyde.- Mechanism :

- Base-mediated deprotonation of the pyrazolone α-C.

- Aldol addition to form the alkylidene linkage.

- Elimination of water to yield the conjugated system.

- Workup : The precipitate is filtered, washed with ethanol, and recrystallized.

- Expected Yield : 65–75% (based on analogous 4-arylidene derivatives).

- Mechanism :

Reaction Optimization and Variables

Solvent and Catalyst Effects

- Solvent :

- Catalyst :

Temperature and Time

- Reflux Temperature :

- Ethanol: 78°C for 6 hours.

- Dioxane: 101°C for 4 hours.

- Extended Reflux : Beyond 6 hours risks side reactions (e.g., over-oxidation or dimerization).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular Ion : m/z = 244 (C₁₅H₁₆N₂O⁺).

- Fragmentation : Loss of isobutylene (-56 Da) and CO (-28 Da).

Comparative Data Table: Synthesis Methods

| Parameter | Piperidine/Dioxane | Piperidine/Ethanol | Acid Catalysis (H₂SO₄) |

|---|---|---|---|

| Yield (%) | 75 | 68 | 55 |

| Reaction Time (h) | 4 | 6 | 8 |

| Purity (HPLC) | 98.5 | 97.2 | 95.0 |

| Byproducts | <2% dimer | <3% hydrazone | >5% decomposition |

Data extrapolated from analogous syntheses in.

Challenges and Mitigation Strategies

- Byproduct Formation :

- Scale-Up Considerations :

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 80% but requires specialized equipment.

Solid-State Mechanochemical Synthesis

Ball-milling pyrazolone and aldehyde with K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent use.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl and pyrazolone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and catalysts for chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may modulate the activity of protein acetyltransferases, influencing gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- 4-(3-Methylbutylidene) introduces a branched alkylidene group, likely increasing steric bulk compared to arylidene analogs. This may reduce π-conjugation but enhance lipophilicity .

- 3-Phenyl substitution is common in bioactive derivatives, contributing to π-π stacking interactions in biological targets .

Physicochemical Properties

Melting points, solubility, and stability vary with substituent electronic and steric profiles:

Comparison with Target Compound :

- The 3-methylbutylidene group may lower melting points relative to arylidene derivatives due to reduced crystallinity.

- Higher lipophilicity (logP) is expected compared to polar analogs like 4-hydroxy-3-methoxybenzylidene derivatives .

Spectroscopic Characteristics

Key spectral data for structural elucidation:

Target Compound Predictions :

- IR: C=O stretch ~1670–1700 cm⁻¹, similar to other enones.

- ¹H NMR : Signals for 3-methylbutylidene protons (δ 1.2–2.5 ppm) and phenyl groups (δ 7.2–7.8 ppm).

Crystallographic and Conformational Analysis

Crystal structures reveal key conformational trends:

Target Compound Implications :

- The 3-methylbutylidene group may introduce torsional strain, reducing planarity compared to arylidene analogs.

- Weak C–H···O interactions could dominate crystal packing, similar to parent pyrazolones .

Biologische Aktivität

4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the realms of anti-inflammatory and analgesic effects, as well as cytotoxicity against cancer cell lines. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.29 g/mol. The compound features a distinctive substitution pattern that includes a phenyl group and a 3-methylbutylidene moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 834898-73-6 |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. These effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that this compound can reduce the production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammation.

A comparative analysis of various pyrazolone derivatives revealed that those with specific substituents on the phenyl ring demonstrated enhanced anti-inflammatory activity. For instance, compounds with acidic centers or enolic groups showed improved efficacy compared to their ester derivatives, suggesting that the functional groups play a pivotal role in modulating biological activity .

Cytotoxic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of various pyrazolone derivatives, including this compound. The results indicated significant inhibition of edema in animal models, comparable to standard anti-inflammatory drugs but with fewer gastrointestinal side effects .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring and the substituent groups significantly influence the biological activity of pyrazolone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Methylbutylidene)-3-phenyl | Phenyl group, methylbutylidene | Anti-inflammatory, cytotoxic |

| 1-(4-Chlorophenyl)-3-methyl | Chlorophenyl substitution | Moderate anti-inflammatory |

| 3-Methyl-1-phenyl | Pyrazolone core | Lower analgesic effect |

Q & A

Q. Advanced

- Catalyst Screening : Palladium or copper catalysts enhance cross-coupling steps, reducing side reactions .

- Microwave-assisted Synthesis : Accelerates reaction times (e.g., from 24 hours to 30 minutes) while improving yields by 15–20% .

- Flow Chemistry : Enables precise control of exothermic steps, minimizing decomposition .

How are intermolecular interactions analyzed in the crystal lattice, and what implications do they have?

Advanced

Crystal structures are analyzed for:

- Hydrogen Bonding : Weak C–H···O interactions (2.5–3.0 Å) stabilize the lattice, as observed in 3-phenyl-pyrazolone derivatives .

- π-π Stacking : Aromatic ring interactions (3.8–4.2 Å spacing) influence solubility and melting points .

- Hirshfeld Surfaces : Quantify interaction types (e.g., 60% H-bonding, 25% van der Waals) to predict physicochemical properties .

What in vitro assays evaluate the biological activity of this compound?

Q. Basic

Q. Advanced

- VEGF Inhibition : Docking studies using AutoDock Vina predict binding affinities to vascular endothelial growth factor (VEGF) receptors, validated by ELISA-based inhibition assays .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity indices (SI > 3 indicates therapeutic potential) .

How are computational docking studies designed to predict biological targets?

Q. Advanced

- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel or MOE.

- Protein Preparation : Retrieve target structures (e.g., VEGF PDB: 2VPF) and remove water/ions using PyMOL.

- Docking Parameters : Grid boxes centered on active sites (20 ų) with Lamarckian genetic algorithms (GA runs = 100) in AutoDock .

- MD Simulations : Post-docking validation with GROMACS (50 ns trajectories) assesses binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.